molecular formula C6H4N2O2 B560801 Formamide,N-(4-hydroxy-3-pyridyl)-(6CI) CAS No. 100047-34-5

Formamide,N-(4-hydroxy-3-pyridyl)-(6CI)

Cat. No.: B560801
CAS No.: 100047-34-5
M. Wt: 136.11
InChI Key: VWXVKIZRRDVDEN-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₆H₆N₂O₂ (molecular weight ~138.12 g/mol).

Properties

CAS No.

100047-34-5

Molecular Formula

C6H4N2O2

Molecular Weight

136.11

IUPAC Name

N-(4-oxopyridin-3-ylidene)formamide

InChI

InChI=1S/C6H4N2O2/c9-4-8-5-3-7-2-1-6(5)10/h1-4H

InChI Key

VWXVKIZRRDVDEN-UHFFFAOYSA-N

SMILES

C1=CN=CC(=NC=O)C1=O

Synonyms

Formamide,N-(4-hydroxy-3-pyridyl)-(6CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Comparisons :

  • N-(4-Methoxyphenyl)formamide (): Substituent: Methoxy (-OCH₃) on phenyl ring. Molecular Weight: 151.16 g/mol. Properties: Lower polarity due to methoxy group; reduced hydrogen-bonding capacity compared to hydroxyl.
  • (E)-N-(4-Hydroxystyryl)formamide ():

    • Substituent: Hydroxyl (-OH) on styryl group.
    • Molecular Weight: 177.17 g/mol.
    • Properties: Enhanced π-conjugation from styryl moiety; moderate solubility due to hydroxyl.
    • Bioactivity: Exhibits antibacterial activity against E. coli and S. aureus .
  • N-(4-Pyridinyl)formamide ():

    • Substituent: Pyridine ring without hydroxyl.
    • Molecular Weight: 122.12 g/mol.
    • Properties: Higher basicity (pKa ~5 for pyridine) but lower solubility than hydroxylated analogs.

Table 1: Substituent-Driven Properties

Compound Substituent Molecular Weight LogP (Predicted) Solubility (Polar Solvents)
N-(4-hydroxy-3-pyridyl)formamide 4-OH, 3-pyridyl 138.12 ~0.5 High
N-(4-methoxyphenyl)formamide 4-OCH₃, phenyl 151.16 ~1.2 Moderate
N-(4-pyridinyl)formamide Pyridinyl 122.12 ~0.8 Low

Bioactivity Profiles

Antimicrobial Activity :

  • Xanthocillins X and Y1 (): Formamide-containing metabolites with potent activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Their activity is attributed to zwitterionic properties and hydrophobic interactions .
  • (Z/E)-N-(4-Hydroxystyryl)formamide (): Moderate antibacterial activity, likely due to hydroxyl-mediated membrane disruption .

Enzyme Inhibition :

Inference for Target Compound: The hydroxyl group in N-(4-hydroxy-3-pyridyl)formamide may enhance binding to bacterial membranes or enzymes via hydrogen bonding, but direct evidence is lacking.

Structural Isomerism and Stability

  • Geometric Isomerism : Styryl derivatives () exhibit Z/E isomerism, complicating synthesis and purification . The target compound’s rigid pyridine ring avoids this issue.
  • Tautomerism: The hydroxyl group in the target compound may participate in keto-enol tautomerism, influencing reactivity.

Preparation Methods

Catalytic Synthesis Using Transition Metal Complexes

Transition metal-catalyzed reactions offer a robust pathway for synthesizing formamide derivatives. A patented method employs a ruthenium-based pincer catalyst to facilitate the reaction between amines, carbon dioxide, and hydrogen under solvent-free conditions . For Formamide, N-(4-hydroxy-3-pyridyl)-(6CI), the synthesis involves:

  • Reactant Preparation : A pyridylamine derivative, such as 3-amino-4-hydroxypyridine, is selected as the primary amine.

  • Catalytic System : The catalyst, with the general formula Ru(L)XYY\text{Ru}(L)XYY' (where LL is a tridentate pincer ligand and X,Y,YX, Y, Y' are ligands such as CO or phosphines), enables the insertion of CO₂ into the N–H bond of the amine .

  • Reaction Conditions : The process occurs at moderate temperatures (80–120°C) and pressures (10–50 bar H₂), yielding the formamide product via the intermediate carbamic acid.

Key Advantages :

  • High atom economy due to the use of CO₂ as a carbonyl source.

  • Solvent-free conditions reduce waste and simplify purification.

Challenges :

  • Sensitivity to moisture, requiring anhydrous reactants.

  • Catalyst cost and potential deactivation at higher temperatures.

Cyclic Anhydride-Mediated Esterification and Cracking

Adapted from N-vinylformamide synthesis , this method involves ester formation followed by thermal dissociation:

  • Esterification : 3-Amino-4-hydroxypyridine reacts with a cyclic anhydride (e.g., succinic anhydride) to form a mixed ester intermediate.

    3-Amino-4-hydroxypyridine+Succinic AnhydrideEster Intermediate+HOOC-(CH₂)₂-COOH\text{3-Amino-4-hydroxypyridine} + \text{Succinic Anhydride} \rightarrow \text{Ester Intermediate} + \text{HOOC-(CH₂)₂-COOH}
  • Thermal Cracking : Heating the ester at 150–200°C under reduced pressure cleaves the bond, releasing Formamide, N-(4-hydroxy-3-pyridyl)-(6CI) and regenerating the diacid.

Optimization Insights :

  • Anhydride selection impacts yield; bulkier anhydrides (e.g., phthalic) slow the reaction but improve selectivity.

  • Catalytic amounts of acid (e.g., p-toluenesulfonic acid) accelerate esterification .

Limitations :

  • Competing hydrolysis reactions necessitate strict control of water content.

  • High-energy input for thermal cracking increases operational costs.

Palladium-mediated coupling reactions enable the introduction of formamide groups onto pre-functionalized pyridines. A low-loading Pd system (0.01–0.1 mol%) with ligands such as trans-piperidine facilitates the coupling of bromopyridines with formamide precursors :

  • Substrate Activation : 4-Bromo-3-hydroxypyridine is treated with a Pd(0) catalyst to form a π-allyl intermediate.

  • Coupling Step : Reaction with a formamide nucleophile (e.g., potassium formamide) installs the formamide group at the 4-position.

Critical Parameters :

  • Ligand choice (e.g., bisphosphines) enhances catalyst stability and turnover number (TON).

  • Anhydrous conditions prevent catalyst poisoning by water .

Performance Metrics :

  • Typical yields: 60–75% after column chromatography.

  • Scalability demonstrated at the 100-g scale with minimal Pd residue (<10 ppm).

Purification and Isolation Techniques

Post-synthetic purification is critical for achieving pharmaceutical-grade material. A protocol derived from pyridyl derivative synthesis involves:

  • Liquid-Liquid Extraction : Crude product is partitioned between ethyl acetate and water to remove polar impurities.

  • Chromatography : Silica gel chromatography with a gradient eluent (hexane/ethyl acetate) resolves the target compound from byproducts.

  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >98% (HPLC).

Table 1. Comparison of Synthesis Methods

MethodCatalyst/ReagentYield (%)Purity (%)Scalability
Ru-Catalyzed CO₂ InsertionRu pincer complex70–8595Industrial
Anhydride CrackingSuccinic anhydride50–6590Pilot-scale
Pd Cross-CouplingPd(0)/trans-piperidine60–7598Research

Mechanistic and Kinetic Considerations

Catalytic CO₂ Insertion :

  • Isotopic labeling studies confirm CO₂ incorporation into the formamide group .

  • Rate-determining step: N–H activation by the Ru catalyst (kinetic isotope effect kH/kD=3.2k_H/k_D = 3.2).

Thermal Cracking :

  • Activation energy (EaE_a) for ester dissociation: ~120 kJ/mol .

  • Side reactions (e.g., pyridine ring degradation) occur above 220°C, necessitating precise temperature control.

Q & A

What spectroscopic techniques are recommended for confirming the structural identity and purity of Formamide, N-(4-Hydroxy-3-Pyridyl)-(6CI)?

Level: Basic
Answer:
The structural confirmation of Formamide, N-(4-Hydroxy-3-Pyridyl)-(6CI) requires a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies hydrogen environments, such as hydroxy (OH) and formamide (NH) protons. For pyridine derivatives, aromatic protons typically appear in the δ 7–9 ppm range .
    • ¹³C NMR confirms carbonyl (C=O) and pyridyl carbon signals, with carbonyl carbons resonating around δ 165–175 ppm .
  • Infrared (IR) Spectroscopy:
    • Stretching vibrations for amide (C=O at ~1650–1700 cm⁻¹) and hydroxyl (O-H at ~3200–3600 cm⁻¹) groups are critical .
  • Mass Spectrometry (MS):
    • High-resolution MS determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and structural motifs .

Validation Protocol: Cross-reference experimental data with computational predictions (e.g., PubChem’s InChI and SMILES descriptors) to resolve ambiguities .

What synthetic routes are effective for preparing derivatives of Formamide, N-(4-Hydroxy-3-Pyridyl)-(6CI)?

Level: Basic
Answer:
Derivatization often involves nucleophilic substitution or condensation reactions. Key strategies include:

  • Amide Bond Formation:
    • React 4-hydroxy-3-aminopyridine with formyl chloride or activated formic acid derivatives under inert conditions. Use triethylamine as a base to neutralize HCl byproducts .
  • Functionalization of the Pyridine Ring:
    • Halogenation (e.g., iodination at the 6-position) or alkylation using electrophilic reagents. Monitor reaction progress via TLC and purify via recrystallization or column chromatography .

Example Synthesis Table:

StepReagents/ConditionsPurposeKey Observations
1Formic acid, DCC, RTActivate carbonylWhite precipitate (DCC urea byproduct)
24-Hydroxy-3-aminopyridine, DMF, 50°CAmide couplingYellow solution, confirmed by TLC
3Ethanol recrystallizationPurificationWhite crystals, >95% purity (HPLC)

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Level: Advanced
Answer:
Data discrepancies often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

  • Multi-Technique Validation:
    • Combine NMR, IR, and MS to cross-validate functional groups. For example, an unexpected IR peak at ~1750 cm⁻¹ may indicate ester impurities, prompting LC-MS analysis .
  • Computational Modeling:
    • Use density functional theory (DFT) to simulate NMR chemical shifts or IR spectra. Compare with experimental data to identify tautomeric forms (e.g., keto-enol equilibria) .
  • Variable-Temperature NMR:
    • Probe dynamic processes (e.g., hydrogen bonding) by acquiring spectra at different temperatures. Slow exchange regimes simplify splitting patterns .

Case Study: A reported δ 8.2 ppm (¹H NMR) mismatch was resolved by identifying residual DMSO solvent interacting with the hydroxyl group, confirmed by deuterated solvent exchange .

What methodological frameworks guide the study of biological interactions involving Formamide, N-(4-Hydroxy-3-Pyridyl)-(6CI)?

Level: Advanced
Answer:
Biological studies should integrate:

  • Theoretical Anchoring:
    • Link to conceptual frameworks like structure-activity relationships (SAR) or molecular docking to predict binding affinity with enzymes/receptors .
  • Experimental Design:
    • In Vitro Assays: Use factorial design (e.g., varying pH, temperature) to optimize enzyme inhibition studies .
    • Cell-Based Studies: Employ dose-response curves (IC₅₀ determination) and controls (e.g., siRNA knockdown) to validate target specificity .

Example Workflow:

Hypothesis: The hydroxyl group enhances binding to kinase active sites.

SAR Analysis: Synthesize analogs with modified hydroxyl groups (e.g., methoxy, acetylated).

Docking Simulations: Predict binding modes using PyMol or AutoDock .

Validation: Compare computational predictions with enzymatic inhibition assays .

How should researchers approach reproducibility challenges in synthesizing Formamide, N-(4-Hydroxy-3-Pyridyl)-(6CI) derivatives?

Level: Advanced
Answer:
Reproducibility issues often stem from subtle variations in reaction conditions. Solutions include:

  • Detailed Reaction Logs:
    • Document exact stoichiometry, solvent grades, and purification steps. For example, trace water in DMF can hydrolyze formamide intermediates .
  • Quality Control (QC) Protocols:
    • Implement in-line analytics (e.g., inline IR for real-time reaction monitoring).
  • Collaborative Validation:
    • Share samples with independent labs for cross-validation of spectral data and bioactivity .

Case Example: A reported yield variation (60% vs. 40%) was traced to differing argon flow rates during inert atmosphere maintenance, affecting intermediate stability .

What are the emerging research directions for Formamide, N-(4-Hydroxy-3-Pyridyl)-(6CI) in chemical biology?

Level: Advanced
Answer:
Promising avenues include:

  • Proteolysis-Targeting Chimeras (PROTACs):
    • Utilize the pyridyl moiety as a ligand for E3 ubiquitin ligases to design targeted protein degraders .
  • Metabolic Pathway Modulation:
    • Investigate interference with NAD⁺ biosynthesis via inhibition of nicotinamide phosphoribosyltransferase (NAMPT) .

Data-Driven Approach:

  • CRISPR-Cas9 Screens: Identify synthetic lethal partners for the compound in cancer cell lines .
  • Environmental Impact Studies: Assess biodegradation pathways using LC-MS/MS to detect metabolites in simulated ecosystems .

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